molecular formula C19H21N5O3S B2849270 N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852170-08-2

N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2849270
CAS RN: 852170-08-2
M. Wt: 399.47
InChI Key: LLIFFYOBOMADLZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a sulfanylacetamide group (an amide group attached to a sulfur atom). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzyl group could be introduced through a Friedel-Crafts alkylation, the pyrimidine ring could be formed through a condensation reaction, and the sulfanylacetamide group could be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The benzyl group is likely to be planar due to the structure of the benzene ring. The pyrimidine ring is also planar, and the sulfanylacetamide group is likely to have a tetrahedral geometry around the sulfur atom .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. The benzyl group could undergo electrophilic aromatic substitution, the pyrimidine ring could participate in nucleophilic substitution reactions, and the sulfanylacetamide group could react with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the benzyl and pyrimidine groups could make the compound relatively non-polar and therefore poorly soluble in water .

Scientific Research Applications

Synthesis of Bicyclic Systems

The compound is utilized in the synthesis of bicyclic systems, specifically pyrimido[4,5-d]pyrimidines, which are a type of bicyclic [6+6] system . These compounds are significant in the field of synthetic organic chemistry and are used to construct new biological components.

Antimicrobial Activity

Another application is in the development of antimicrobial agents. Derivatives of the compound have been synthesized and evaluated for their potential to inhibit the growth of various microorganisms . This is particularly important in the search for new antibiotics and treatments for infectious diseases.

Anti-fibrotic Activities

Research has also explored the anti-fibrotic activities of related compounds. Some derivatives have shown promising results, outperforming known anti-fibrotic drugs in inhibitory activities . This application is crucial in treating fibrotic diseases, such as pulmonary fibrosis.

Reactivity and Mechanistic Studies

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is another area of interest. Studies aim to understand the mechanisms of synthetic routes and reactions involving these compounds .

Pharmaceutical Development

Finally, the compound is significant in pharmaceutical development. Its derivatives are being investigated for their therapeutic potential in various diseases, including Alzheimer’s, hypertension, and sleep disorders .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve binding to a specific protein target in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if the compound is intended to be used as a drug, it could have potential side effects .

Future Directions

Future research on the compound could involve further exploration of its properties and potential applications. This could include studies to determine its reactivity, stability, and biological activity. Additionally, research could be conducted to develop more efficient methods for its synthesis .

properties

IUPAC Name

N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-13-21-16-15(18(26)24(3)19(27)23(16)2)17(22-13)28-11-14(25)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFFYOBOMADLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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